

In Vivo Antitumor Efficacy of Furan-Substituted Quinazolines: A Comparative Analysis

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Compound of Interest

(5-(4-(((5-Methylfuran-2Compound Name: yl)methyl)amino)quinazolin-6yl)furan-2-yl)methanol

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This guide provides a comparative overview of the in vivo antitumor effects of two furansubstituted quinazoline derivatives, designated as Compound 21 and Compound 12, against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in murine models. The data presented is based on a key study that evaluated these compounds against the standard chemotherapeutic agent, Gefitinib.

Comparative Efficacy of Furan-Substituted Quinazolines

The antitumor potential of two novel furan-substituted quinazoline analogs, Compound 21 (3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one; NSC: 95112/753439) and Compound 12 (NSC: D-104834/758270), was assessed in Swiss albino mice bearing either Ehrlich ascites carcinoma (EAC) or Dalton's ascites lymphoma (DLA).

Ehrlich Ascites Carcinoma (EAC) Model

In the EAC model, the primary measure of antitumor activity was the increase in the mean survival time of the treated mice compared to the untreated control group. Compound 21, at an optimal dose of 20 mg/kg body weight, demonstrated a significant enhancement in the mean survival time of the tumor-bearing mice. Furthermore, treatment with Compound 21 was found



to restore the altered hematological parameters of the EAC-bearing mice towards normal levels.

Treatment Group	Dose	Key Outcomes
Control	-	Baseline tumor progression and survival
Compound 21	20 mg/kg	- Significantly enhanced mean survival time- Restoration of hematological parameters towards normal
Gefitinib (Standard)	Not Specified	Standard comparator for antitumor effect

Dalton's Ascites Lymphoma (DLA) Model

The antitumor efficacy in the DLA solid tumor model was evaluated by measuring the reduction in tumor volume and tumor weight, as well as the percentage of tumor growth inhibition. Compound 12, at a dose of 20 mg/kg body weight, showed a significant reduction in both tumor volume and tumor weight.

Treatment Group	Dose	Key Outcomes
Control	-	Baseline tumor growth (volume and weight)
Compound 12	20 mg/kg	- Significantly reduced solid tumor volume- Significantly reduced solid tumor weight
Gefitinib (Standard)	Not Specified	Standard comparator for antitumor effect

Experimental Protocols

The following methodologies were employed in the in vivo validation of the antitumor effects of the furan-substituted quinazolines.



Animal Model and Tumor Induction

- Animals: Swiss albino mice were used for the in vivo experiments.
- Ehrlich Ascites Carcinoma (EAC) Induction: EAC cells were injected intraperitoneally into the mice to induce the ascites tumor.
- Dalton's Ascites Lymphoma (DLA) Solid Tumor Induction: DLA cells were injected intramuscularly to establish a solid tumor model.

Drug Administration and Dosing

- Test Compounds: Compound 21 and Compound 12 were administered to the tumor-bearing mice. For the EAC model, three different concentrations of the compounds were evaluated, while two concentrations were tested in the DLA model. The optimal effective dose was determined to be 20 mg/kg body weight for both compounds in their respective models.
- Standard Drug: Gefitinib was used as a standard anticancer drug for comparison.
- Control Group: An untreated control group of mice was maintained for comparison.

Assessment of Antitumor Activity

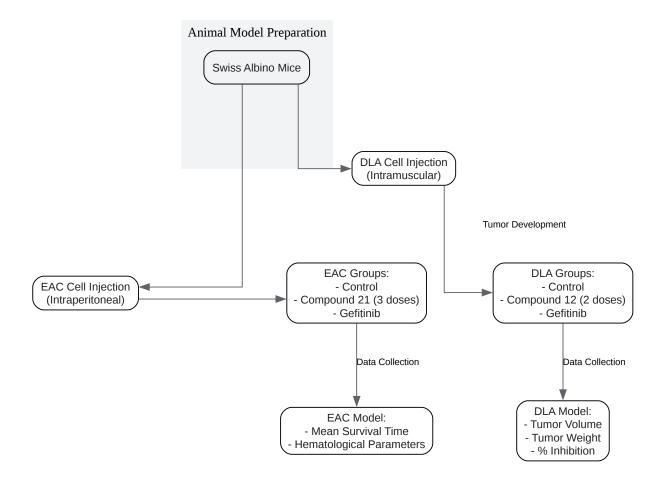
- EAC Model:
 - Mean Survival Time: The lifespan of the mice in each group was monitored, and the mean survival time was calculated. An increase in mean survival time in the treated groups compared to the control group was considered a measure of antitumor activity.
 - Hematological Parameters: Blood samples were collected and analyzed for changes in hematological parameters to assess the toxicity and restorative effects of the treatment.
- DLA Model:
 - Solid Tumor Volume: The volume of the solid tumors was measured periodically.
 - Solid Tumor Weight: At the end of the experiment, the tumors were excised and weighed.



 Percentage Inhibition: The percentage of tumor weight inhibition was calculated to quantify the antitumor effect of the treatment compared to the control.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the in vivo assessment of the antitumor activity of the furan-substituted quinazolines.



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In vivo experimental workflow for antitumor activity assessment.

Note: The provided study abstract did not contain information regarding the signaling pathways modulated by these furan-substituted quinazolines. Therefore, a signaling pathway diagram has not been included in this guide. Further research into the mechanism of action of these compounds is required to elucidate their molecular targets and downstream effects.

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